molecular formula C21H22F5NO8 B608841 Mal-PEG4-PFP CAS No. 1415800-42-8

Mal-PEG4-PFP

Cat. No. B608841
CAS RN: 1415800-42-8
M. Wt: 511.4
InChI Key: XGSVXFAIAZKWST-UHFFFAOYSA-N
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Description

Mal-PEG4-PFP is a PEG linker containing maleimide and PFP moieties . Maleimide is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . The PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .


Molecular Structure Analysis

The molecular formula of Mal-PEG4-PFP is C21H22F5NO8 . It has a molecular weight of 511.4 g/mol .


Chemical Reactions Analysis

Mal-PEG4-PFP is a linker used in bio-conjugation . The maleimide group reacts specifically with a thiol group to form a covalent C-S bond, enabling the bioconjugation with thiol-bearing molecules .


Physical And Chemical Properties Analysis

Mal-PEG4-PFP is a solid powder . It is soluble in DMSO . It should be stored at 2-8°C for short term (days to weeks) or -20°C for long term (months to years) .

Scientific Research Applications

Bioconjugation

Mal-PEG4-PFP is a PEG linker with maleimide and PFP moieties . Maleimides are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . This property makes Mal-PEG4-PFP a valuable tool in bioconjugation, where it can be used to link biomolecules together.

Proteomics Research

Mal-PEG4-PFP is used in proteomics research . The PFP moiety is amine reactive and forms stable amide bonds , which can be useful in the study of proteins and their functions.

Increasing Solubility

The hydrophilic PEG linker increases the water solubility of a compound in aqueous environments . This can be particularly useful in drug delivery, where increasing the solubility of a drug can improve its bioavailability.

Stability Enhancement

PFP was found to be less susceptible toward hydrolysis than other amine reactive groups . This means that compounds linked with Mal-PEG4-PFP may have increased stability, which can be beneficial in various research and industrial applications.

Mechanism of Action

The mechanism of action of Mal-PEG4-PFP is based on its reactivity. The maleimide group in Mal-PEG4-PFP is thiol-reactive and forms thiolester bonds between pH 6.5 and 7.5 . The PFP moiety is amine-reactive and forms stable amide bonds .

Safety and Hazards

Mal-PEG4-PFP is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSVXFAIAZKWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106638
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG4-PFP

CAS RN

1415800-42-8
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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